2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-(1-phenylethyl)-

Description

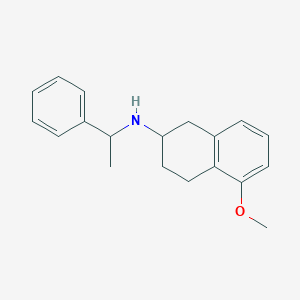

The compound 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-(1-phenylethyl)- features a tetrahydronaphthalene core with a methoxy group at position 5 and a bulky N-(1-phenylethyl) substituent.

Properties

Molecular Formula |

C19H23NO |

|---|---|

Molecular Weight |

281.4 g/mol |

IUPAC Name |

5-methoxy-N-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine |

InChI |

InChI=1S/C19H23NO/c1-14(15-7-4-3-5-8-15)20-17-11-12-18-16(13-17)9-6-10-19(18)21-2/h3-10,14,17,20H,11-13H2,1-2H3 |

InChI Key |

ISFQNSHQPOQJNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CCC3=C(C2)C=CC=C3OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-(1-phenylethyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the reduction of a naphthalene derivative followed by the introduction of the methoxy and phenylethylamine groups. The reaction conditions often require the use of catalysts, such as palladium on carbon, and solvents like methanol or ethanol. The process may also involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

N-Alkylation

The secondary amine undergoes alkylation with alkyl halides or epoxides under basic or acidic conditions. This reaction is pivotal for introducing substituents to modulate biological activity. For example:

-

Reaction :

-

Conditions : Alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) with bases like KCO .

-

Mechanism : Nucleophilic attack by the amine’s nitrogen on the electrophilic carbon of the alkylating agent, followed by deprotonation.

Reductive Amination

This two-step process involves condensation with carbonyl compounds (ketones/aldehydes) followed by reduction:

Step 1: Imine Formation

-

Substrates : Reacts with aldehydes (e.g., propionaldehyde) or ketones under acidic conditions .

-

Example : Reaction with 5-methoxy-2-tetralone forms a Schiff base intermediate.

Step 2: Reduction

-

Reducing Agents : Sodium borohydride (NaBH) or catalytic hydrogenation (H/Pd-C) .

-

Outcome : Yields secondary or tertiary amines with high stereochemical retention.

Acylation

The amine reacts with acylating agents to form amides, enhancing metabolic stability:

-

Reagents : Acetyl chloride or anhydrides in the presence of bases (e.g., pyridine).

-

Example : .

-

Applications : Intermediate modification for prodrug synthesis.

Catalytic Hydrogenation

Used to reduce unsaturated bonds or remove protective groups:

-

Conditions : H (10–20 atm) with palladium on carbon (Pd/C) in alcohols (e.g., isopropanol) .

-

Example : Hydrogenolysis of the N-benzyl group in intermediates to yield primary amines .

Oxidation Reactions

The amine undergoes oxidation to form imines or nitroxide radicals:

-

Oxidizing Agents : Hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA).

-

Mechanism : Single-electron transfer generates radical intermediates, which stabilize as nitroxides or further oxidize to imines.

Salt Formation

Protonation with mineral acids enhances solubility and stability:

-

Example : Treatment with HCl in isopropanol yields the hydrochloride salt, critical for pharmaceutical formulations .

-

Conditions : Room temperature, stoichiometric HCl addition .

Table 1: Key Reaction Conditions and Outcomes

Mechanistic Insights

-

Nucleophilic Pathways : The amine’s lone pair facilitates attacks on electrophiles (e.g., carbonyl carbons in reductive amination).

-

Steric Effects : The phenylethyl group influences reaction regioselectivity and stereochemical outcomes .

-

Acid Catalysis : Protonation enhances electrophilicity of carbonyl groups in condensation steps .

Scientific Research Applications

2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-(1-phenylethyl)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-(1-phenylethyl)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents on the amine and methoxy positioning. A comparative analysis is summarized below:

Key Observations:

- Steric and Electronic Effects : The 1-phenylethyl group in the target compound provides greater steric hindrance compared to N-propyl () or N-benzyl () groups, which may affect receptor binding or synthetic accessibility .

- Salt vs. Free Base : Hydrochloride salts (e.g., 3904-24-3) exhibit higher melting points and improved solubility in polar solvents compared to free bases .

Biological Activity

2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-(1-phenylethyl)- is a compound that has garnered attention for its biological activity, particularly in pharmacological contexts. This article explores its synthesis, biological properties, and potential therapeutic applications based on a review of diverse scientific literature.

Chemical Structure and Synthesis

The compound can be described by its molecular formula and has a molecular weight of approximately 229.32 g/mol. The synthesis involves several steps including reductive amination and catalytic hydrogenation, which yield various derivatives with distinct biological profiles. For example, the synthesis of (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthalenamine hydrochloride has been documented, showcasing methods that ensure high yield and purity .

Pharmacological Profile

Research indicates that 2-naphthalenamine derivatives exhibit significant pharmacological activities. Notably:

- Alpha-1 Adrenergic Agonism : The compound has been identified as a potent and selective agonist at alpha-1 adrenergic receptors with an effective concentration (EC50) of approximately 9 nM in isolated rabbit ear artery preparations . This selectivity suggests potential applications in cardiovascular therapies.

- Antipsychotic Properties : Certain derivatives of this compound have been explored for their role as intermediates in the development of antipsychotic drugs. The structural attributes allow them to interact favorably with neurotransmitter systems involved in mood regulation .

Case Studies

Several studies have highlighted the biological effects of this compound:

- Cardiovascular Studies : In vivo studies demonstrated that the administration of 2-naphthalenamine derivatives resulted in significant vasodilation due to alpha-1 receptor activation. This effect was noted to be dose-dependent and reversible upon antagonist administration.

- Neuropharmacological Investigations : Research conducted on rodent models indicated that these compounds could modulate dopaminergic pathways, suggesting their potential utility in treating conditions such as schizophrenia or bipolar disorder.

Toxicological Profile

Despite its therapeutic potential, the toxicity of 2-naphthalenamine derivatives must be considered. Laboratory safety summaries indicate that these compounds can be irritants and possess flammable properties . Therefore, handling protocols should adhere to established safety guidelines.

Summary of Findings

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 229.32 g/mol |

| EC50 (Alpha-1 Agonism) | 9 nM (rabbit ear artery) |

| Therapeutic Applications | Antipsychotic agents, cardiovascular drugs |

| Toxicity | Irritant; flammable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.